molecular formula C16H12O4 B191466 Isoformononetin CAS No. 486-63-5

Isoformononetin

Cat. No. B191466
CAS RN: 486-63-5
M. Wt: 268.26 g/mol
InChI Key: LNIQZRIHAMVRJA-UHFFFAOYSA-N
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Description

Isoformononetin is a methoxyl derivative of daidzein and is classified as a 7-o-methylisoflavone . It is found in medicinal plants and is known for its non-estrogenic bone-forming effect via differential mitogen-activated protein kinase (MAPK) signaling .


Synthesis Analysis

Isoformononetin can be obtained from natural plants by drug extraction and purification methods, such as extraction, ultrasound, microwave, supercritical water application, and pressurization . It can also be synthesized and modified by artificial methods .


Molecular Structure Analysis

The molecular formula of Isoformononetin is C16H12O4 . It is an isoflavone with methoxy groups attached to the C7 atom of the isoflavone backbone .


Chemical Reactions Analysis

Isoformononetin is found to be kinetically more stable, less toxic, weak electrophile, and chemically less reactive than formononetin .


Physical And Chemical Properties Analysis

Isoformononetin is a solid substance . It has a molecular weight of 268.26 . It is soluble in DMSO .

Scientific Research Applications

Isoformononetin: A Comprehensive Analysis of Scientific Research Applications

Osteogenic Potential: Isoformononetin (IFN) is recognized for its potent osteogenic properties, which are beneficial in bone health and the treatment of osteoporosis. Studies have shown that IFN can promote bone formation and may be used as a therapeutic agent for bone-related diseases .

Drug Delivery Systems: Due to its low oral bioavailability, advancements in drug delivery systems have been crucial in enhancing the clinical application of IFN. Research is focused on developing new carrier systems to improve the bioavailability of IFN when administered orally .

Molecular Docking Studies: IFN has been studied for its inhibitory nature against protein kinases through molecular docking studies. These studies help understand the potential of IFN as a treatment for conditions associated with osteoporosis .

Anti-Osteoporotic Properties: The non-estrogenic bone-forming effect of IFN is attributed to differential mitogen-activated protein kinase (MAPK) signaling. This highlights its potential as an anti-osteoporotic agent without the risks associated with estrogen therapy .

Pharmacokinetic Studies: Pharmacokinetic studies involving IFN are crucial for understanding its metabolism and distribution within the body. Such studies aid in determining the appropriate dosages for therapeutic use .

Spectroscopic Characterization: Spectroscopic methods such as FT-Raman, FT-IR, UV-vis, and NMR have been employed to characterize the structural aspects of IFN. This helps in understanding its interactions at the molecular level .

Future Directions

Isoformononetin has shown potential in the prevention and treatment of diseases, specifically neurological diseases, such as Alzheimer’s disease (AD) and cerebral ischemia . It has also been suggested as a promising candidate for the development of drugs targeting the central nervous system . Further studies are needed to investigate the activity of Isoformononetin in vivo and elucidate more details of the underlying mechanisms .

properties

IUPAC Name

3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-12-6-7-13-15(8-12)20-9-14(16(13)18)10-2-4-11(17)5-3-10/h2-9,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQZRIHAMVRJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274405
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Isoformononetin

CAS RN

486-63-5
Record name Isoformononetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name isoformononetin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

218 - 220 °C
Record name Isoformononetin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033994
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of 5.1 g of daidzein (20.06 mmol) in 40 ml of DMSO was added 3.5 g of anhydrous K2CO3 (25.4 mmol) and 6 ml of iodomethane (96.4 mmol). The mixture was stirred at room temperature for 2 hours and then poured into ice water to precipitate product. Precipitates were extracted with ethyl acetate, dried by flash evaporation and purified on a Sephadex LH-20 column (chloroform:methanol/7:3). Final product was recrystallized from acetone to give 2.3 g of crystalline analog 2, a yield of 45.1% (w/w): mp 210-211° C.; 1H NMR (DMSO-d6) δ 3.89 (—OCH3), 6.81 (d, 2H, J=8.43 Hz, 3′, 5′-H), 7.05 (dd, 1H, J=8.89, 2.39 Hz, 6-H), 7.11 (d, 1H, J=2.07 Hz, 8-H), 7.39 (d, 2H, J=8.62 Hz, 2′, 6′-H), 8.01 (d, 1H, J=8.87 Hz; 5-H), 8.35 (s, 1H, 2-H), 9.54 (s, 1H, 4′-OH). Anal. (C16H12O4) for C, H. Cacld: 71.64, 4.51; found: 71.24, 4.47.
Quantity
5.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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